3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid molecular weight and properties
3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid molecular weight and properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid. The information is intended to support research and development efforts in the fields of medicinal chemistry, materials science, and pharmacology.
Core Molecular Attributes
3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid is a complex organic molecule featuring a phenoxy-substituted phenylacrylic acid backbone. Understanding its fundamental properties is crucial for its application in experimental settings.
Structural and Chemical Identity
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Molecular Formula: C₁₇H₁₆O₃[1]
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Molecular Weight: 268.31 g/mol [1]
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CAS Number: 338393-75-2[1]
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Chemical Name: 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid[1]
The structure combines the reactivity of an acrylic acid moiety with the steric and electronic influences of the bulky 3,5-dimethylphenoxy substituent. This unique combination suggests potential for novel biological activities and material properties.
Physicochemical Properties
A summary of the known physicochemical properties is presented in the table below. This data is essential for determining appropriate solvents, reaction conditions, and analytical methods.
| Property | Value | Reference |
| Melting Point | 201-203 °C | |
| Density | 1.175 ± 0.06 g/cm³ |
Note: Further characterization is required to determine other key properties such as boiling point, solubility in various solvents, and pKa.
Synthesis Strategies
The synthesis of 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid can be approached through several established methods for forming α,β-unsaturated carboxylic acids. The choice of method will depend on the availability of starting materials, desired scale, and required purity.
Caption: Potential synthetic routes to the target molecule.
Recommended Synthetic Protocol: Knoevenagel Condensation
The Knoevenagel condensation is a reliable method for the synthesis of phenylacrylic acids from the corresponding benzaldehydes.
Step 1: Synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde
This key intermediate can be prepared via a Williamson ether synthesis from 2-fluorobenzaldehyde and 3,5-dimethylphenol in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Step 2: Knoevenagel Condensation
Materials:
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2-(3,5-Dimethylphenoxy)benzaldehyde
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Malonic acid
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Pyridine (as solvent and catalyst)
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Piperidine (catalyst)
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Hydrochloric acid (for workup)
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Diethyl ether (for extraction)
Procedure:
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Dissolve 2-(3,5-dimethylphenoxy)benzaldehyde and malonic acid in pyridine in a round-bottom flask.
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Add a catalytic amount of piperidine to the mixture.
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Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.
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Filter the precipitate, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Spectroscopic Data (Predicted and Comparative)
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons (multiplets in the range of δ 6.5-8.0 ppm), vinylic protons of the acrylic acid moiety (doublets, typically with a large coupling constant for the trans isomer), methyl protons (singlets around δ 2.3 ppm), and a broad singlet for the carboxylic acid proton (δ > 10 ppm). |
| ¹³C NMR | Resonances for the carboxylic acid carbonyl (δ > 170 ppm), aromatic and vinylic carbons (δ 110-160 ppm), and methyl carbons (around δ 21 ppm). |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1680-1710 cm⁻¹), C=C stretching from the alkene and aromatic rings (around 1600-1650 cm⁻¹), and C-O stretching from the ether linkage (around 1200-1250 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (268.31 g/mol ). Fragmentation patterns may show losses of CO₂, H₂O, and cleavage of the ether bond. |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of the final compound. A reverse-phase C18 column with a gradient elution using a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% trifluoroacetic acid) is a good starting point for method development.
Potential Applications and Biological Activity
The structural motifs within 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid suggest several areas of potential application, particularly in drug discovery and materials science.
Pharmacological Relevance
Phenylacrylic acid derivatives, such as cinnamic acid and its analogues, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The phenoxy substitution on the phenyl ring can significantly modulate these activities by altering the molecule's lipophilicity, electronic properties, and binding interactions with biological targets.
The 3,5-dimethylphenoxy group, in particular, may enhance binding to hydrophobic pockets in enzymes or receptors. Further research is warranted to explore the potential of 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid as a lead compound in various therapeutic areas.
Caption: Workflow for biological evaluation.
Material Science Applications
Acrylic acid derivatives are fundamental monomers in the synthesis of a wide range of polymers. The incorporation of the bulky and relatively rigid 3,5-dimethylphenoxy group could lead to polymers with unique thermal and mechanical properties. Potential applications could include specialty coatings, adhesives, and resins where enhanced thermal stability or specific optical properties are desired.
Conclusion and Future Directions
3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid is a compound with significant potential for further investigation. While its fundamental properties are partially characterized, a detailed exploration of its synthesis, full spectroscopic characterization, and a comprehensive evaluation of its biological activities are necessary to unlock its full potential. The synthetic routes and analytical methods outlined in this guide provide a solid foundation for researchers to begin their investigations into this promising molecule.
References
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The Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]
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In vitro biological studies and structural elucidation of fluoro-substituted phenyl acrylic acids. (n.d.). PubMed. Retrieved from [Link]
